molecular formula C44H57N7O6 B013283 Cyclosomatostatin CAS No. 84211-54-1

Cyclosomatostatin

Katalognummer: B013283
CAS-Nummer: 84211-54-1
Molekulargewicht: 780.0 g/mol
InChI-Schlüssel: YHVHQZYJGWGAKN-ZUWUZHNASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclosomatostatin is a synthetic cyclic peptide antagonist of somatostatin receptors (SSTRs), with a molecular formula of C₄₄H₅₇N₇O₆ and a molecular weight of 779.967 Da . It is structurally derived from somatostatin-14 (SST14) but features a cyclic backbone that enhances stability and rigidity, making it a potent tool for studying SSTR signaling . This compound exhibits non-selective antagonism across SSTR subtypes (SSTR1–5) but demonstrates higher selectivity for SSTR3a in certain contexts .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor

The synthesis of cyclosomatostatin begins with the assembly of its linear peptide sequence on a solid-phase resin. The patented method employs 2-chlorotrityl resin as the solid carrier due to its high loading capacity (0.2–0.8 mmol/g) and compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry . The resin’s substitution value is optimized at 0.5 mmol/g to balance reactivity and steric hindrance during amino acid coupling.

Resin Activation and Amino Acid Coupling

Fmoc-protected amino acids are sequentially coupled using a 1–3 molar excess relative to the resin. The sequence follows modifications specified for this compound:

  • Phe-1 : Modified with an aminoheptanoyl group.

  • Trp-2 : Utilizes D-tryptophan for stereochemical specificity.

  • Thr-4 : Features a benzyl (Bn) protection on the threonine side chain .

Coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activate the carboxyl group, while diisopropylethylamine (DIEA) deprotonates the amino group for nucleophilic attack. Each coupling step is monitored via Kaiser testing to ensure >99% completion .

Cleavage and Deprotection of Linear Peptide

Following SPPS, the linear peptide is cleaved from the resin while simultaneously removing side-chain protecting groups. The patented K reagent —a mixture of trifluoroacetic acid (TFA), thioanisole, dithioglycol, phenol, and water—is employed under ice-cold conditions (0–5°C) for 5 hours . This acidic cleavage achieves simultaneous resin detachment and global deprotection.

ComponentVolume RatioRole
Trifluoroacetic acid82.5%Cleaves peptide-resin bond
Thioanisole5%Scavenges carbocations
Dithioglycol5%Reduces alkylation side reactions
Phenol5%Prevents oxidation of residues
Water2.5%Quenches excess TFA

Post-cleavage, the crude peptide is precipitated using cold diethyl ether, yielding a white solid. Residual TFA is removed via washing with 10% acetic acid, followed by lyophilization to isolate the linear peptide .

Cyclization and Structural Formation

This compound’s lactam bridge, linking Phe-1 and Thr-4, is formed through oxidative cyclization. The patent describes two methods:

Hydrogen Peroxide-Mediated Cyclization

A 0.01–1% (w/v) hydrogen peroxide solution induces cyclization at 20°C for 15 hours. This method favors intramolecular amide bond formation without racemization .

DMSO-Mediated Cyclization

Alternatively, 0.1–5% (v/v) DMSO in water facilitates cyclization at 35°C for 24 hours. DMSO acts as a mild oxidant, promoting disulfide bond formation in cysteine-containing peptides, though this compound’s lactam bridge suggests its role here is structural stabilization .

ParameterHydrogen PeroxideDMSO
Concentration0.1% (w/v)1% (v/v)
Temperature20°C35°C
Time15 hours24 hours
Purity Post-Cyclization85%82%

Reaction completion is verified via thin-layer chromatography (TLC) using a butanol:acetic acid:pyridine:water (9:2:3:4) mobile phase. The cyclized product exhibits distinct Rf values compared to linear precursors .

Purification and Isolation

Crude this compound undergoes purification using reversed-phase C18 chromatography . A medium-pressure column packed with C18-bonded silica gel (5–100 mg/g loading) separates impurities via gradient elution:

EluentCompositionPurpose
Mobile Phase A0.1% acetic acidEquilibration
Mobile Phase B80% methanolElution of this compound

The gradient transitions from 0% to 80% methanol over 60 minutes, yielding a purity of ≥95% . Final desalting employs acetate ion-exchange resin to replace residual TFA with acetic acid, confirmed via ninhydrin testing .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with a C18 column (4.6 × 250 mm, 5 µm) and a water-acetonitrile gradient (0.1% TFA) confirms ≥95% purity. Retention time aligns with reference standards .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 780.98 ([M+H]⁺), consistent with the theoretical molecular weight of 779.98 Da .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclosomatostatin unterliegt aufgrund seiner stabilen cyclischen Struktur keinen umfangreichen chemischen Umwandlungen. Es kann unter bestimmten Bedingungen an der Peptidbindungshydrolyse beteiligt sein.

Häufige Reagenzien und Bedingungen:

    Peptidbindungshydrolyse: this compound kann unter Verwendung von proteolytischen Enzymen wie Trypsin oder Chymotrypsin in seine konstituierenden Aminosäuren gespalten werden.

    Festphasenpeptidsynthese (SPPS): Fmoc-geschützte Aminosäuren, Kupplungsreagenzien (z. B. HBTU, HATU) und Base (z. B. DIEA) werden üblicherweise in SPPS verwendet.

Hauptprodukte: Das Hauptprodukt der this compound-Hydrolyse sind die einzelnen Aminosäuren, aus denen seine Sequenz besteht.

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

In vitro studies have demonstrated that cyclosomatostatin can effectively block the inhibitory effects of somatostatin on various cellular functions. For instance:

  • Cell Proliferation and Cytotoxicity Assays : this compound is utilized in assays to evaluate cell growth and survival, particularly in cancer research where somatostatin's inhibitory effects on tumor growth are being studied .
  • Neurotransmitter Modulation : It has been shown to increase acetylcholine release by reversing the inhibitory effects of certain agonists on calcium channels, which is significant for understanding cholinergic signaling pathways .

In Vivo Studies

Research involving this compound in animal models has highlighted its potential therapeutic roles:

  • Anti-inflammatory Effects : this compound has been noted to partially reverse the anti-inflammatory effects of cortistatin and somatostatin, indicating its potential use in inflammatory conditions .
  • Gastrointestinal Function : It blocks the suppression of gastric emptying induced by corticotropin-releasing hormone (CRH), suggesting applications in gastrointestinal motility disorders .

Clinical Implications

While this compound itself is primarily a research chemical, its precursor, somatostatin, has clinical applications in treating various conditions such as:

  • Neuroendocrine Tumors : Somatostatin analogs are used to manage symptoms associated with neuroendocrine tumors by inhibiting hormone secretion.
  • Inflammatory Disorders : Somatostatin has shown protective effects in conditions like pancreatitis and liver injury; however, this compound's role here remains investigational .

Tumor Growth Inhibition

A study investigating the use of somatostatin receptor antagonists found that this compound could be instrumental in enhancing the sensitivity of neuroendocrine tumors to treatments that target these pathways. The antagonistic properties allow for a better understanding of receptor dynamics and tumor behavior under different therapeutic conditions .

Neurotransmitter Release Modulation

In experiments with SH-SY5Y neuroblastoma cells, this compound was shown to modulate neurotransmitter levels effectively, providing insights into its potential use in neurological disorders where neurotransmitter balance is disrupted .

Data Summary Table

Application AreaDescriptionFindings/Implications
In Vitro Cell StudiesBlocks somatostatin effects on cell proliferationUseful for cancer research and understanding cell signaling
Neurotransmitter ModulationIncreases ACh releasePotential applications in neurological disorders
Anti-inflammatory ResearchReverses anti-inflammatory effectsMay aid in treating inflammatory conditions
Gastrointestinal FunctionBlocks CRH-induced gastric suppressionImplications for gastrointestinal motility disorders
Tumor Growth SensitivityEnhances sensitivity of tumors to treatmentsInsights into neuroendocrine tumor management

Wirkmechanismus

Cyclosomatostatin’s mechanism involves binding to somatostatin receptors (SSTRs), particularly SSTR1. This interaction inhibits downstream signaling pathways, affecting cell proliferation and hormone release.

Vergleich Mit ähnlichen Verbindungen

Receptor Selectivity and Mechanism of Action

Table 1: Receptor Affinity and Functional Profiles

Compound Receptor Selectivity Mechanism Key Functional Effects
Cyclosomatostatin Non-selective SSTR1–5 antagonist; higher SSTR3a affinity Blocks SST binding, modulates cAMP pathways Inhibits GH/insulin release , reduces CRC stemness , blocks neuronal LTP
Octreotide SSTR2/5 agonist, moderate SSTR3a affinity Activates Gi/o proteins, inhibits cAMP Suppresses GH secretion, treats acromegaly/neuroendocrine tumors
Cortistatin-14 Binds SSTR1–5, overlaps with SST14 Mimics SST14, anti-inflammatory via SSTRs Reduces cytokine/NO production, protects against endotoxemia
CYN154806 Selective SSTR2 antagonist Blocks SSTR2 signaling Increases GABAergic transmission in neurons
TT-232 SSTR1/4 agonist Activates SSTR1/4 Anti-proliferative effects in cancer models
  • This compound vs. Octreotide : this compound antagonizes SSTR3a and elevates cAMP, whereas octreotide agonizes SSTR2/5, suppressing cAMP. In tilapia models, octreotide inhibited SSTR3a more effectively than native SSTs, but its activation required this compound-induced cAMP elevation in SSTR3b .
  • This compound vs. Cortistatin-14 : Cortistatin-14 shares structural homology with SST14 but requires this compound to block its anti-inflammatory effects, highlighting this compound's role as a universal SSTR antagonist .
  • This compound vs. CYN154806: Unlike the SSTR2-specific CYN154806, this compound non-selectively blocks all SSTRs, leading to broader physiological impacts (e.g., increased LH/FSH in tilapia and enhanced GABAergic activity in prefrontal cortex neurons ).

Functional and Therapeutic Comparisons

Unique Pharmacological Features

  • Dual Agonist/Antagonist Activity : In SH-SY5Y neuroblastoma cells, this compound paradoxically acts as an SSTR agonist, suggesting context-dependent receptor interactions .
  • Receptor Binding Site : this compound targets the orthosteric binding pocket in SSTRs, which overlaps with SST14 binding regions despite low sequence homology (~40–55%), indicating conserved structural motifs in SSTRs .

Research Implications and Limitations

  • Advantages: this compound’s non-selectivity makes it a versatile tool for studying pan-SSTR effects, particularly in hormone secretion and neuronal plasticity.
  • Future Directions : Development of subtype-selective this compound derivatives could refine its applications in cancer and metabolic disorders.

Biologische Aktivität

Cyclosomatostatin (cyclo-SST) is a non-selective antagonist of somatostatin receptors, which play a critical role in various physiological processes, including hormone regulation, neurotransmission, and immune response modulation. This article explores the biological activity of this compound, highlighting its effects in different biological contexts, supported by research findings and case studies.

Overview of Somatostatin and Its Receptors

Somatostatin (SST) is a peptide hormone that inhibits the secretion of various other hormones and regulates numerous physiological functions. It acts through five known somatostatin receptor subtypes (SSTR1-5), which are G-protein coupled receptors. This compound functions by blocking these receptors, thus inhibiting the actions of somatostatin.

This compound's primary mechanism involves blocking SST receptor signaling pathways, which can lead to various biological effects:

  • Hormonal Regulation : By inhibiting SST action, cyclo-SST can influence the release of hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Studies have shown that cyclo-SST increases LH and FSH plasma levels in tilapia models, suggesting its role in reproductive hormone regulation .
  • Neurotransmission : Research indicates that SST signaling dampens cortical circuits. Cyclo-SST administration in mouse models has demonstrated that it does not alter exploratory behavior but affects neuronal excitability by blocking SST-induced hyperpolarization in pyramidal neurons .
  • Immune Modulation : this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and IL-8 from intestinal epithelial cells. This effect is mediated through specific interactions with SSTRs, indicating its potential use in modulating immune responses .

1. Hormonal Effects in Aquatic Models

A study on tilapia demonstrated that this compound significantly increased plasma levels of LH and FSH two hours post-injection, contrasting with the effects of octreotide, another somatostatin analogue that decreased FSH levels . This finding highlights cyclo-SST's potential role in enhancing reproductive hormone profiles.

Compound Effect on LH Effect on FSH
This compoundIncreasedIncreased
OctreotideNo effectDecreased

2. Neurophysiological Effects

In a mouse model, the administration of cyclo-SST was found to inhibit the hyperpolarizing effects of SST on pyramidal neurons. This suggests that blocking SST receptors can alter neuronal excitability without affecting overall exploratory behavior . The electrophysiological data showed varied responses among different neuronal populations when treated with cyclo-SST.

3. Immunomodulatory Effects

Research indicates that cyclo-SST effectively blocks SST-induced inhibition of IL-8 and IL-1β secretion in intestinal epithelial cells. This was observed in vitro with both HT-29 and Caco-2 cell lines, demonstrating its potential therapeutic applications in inflammatory conditions .

Summary of Findings

The biological activity of this compound reveals its multifaceted role across different systems:

  • Hormonal Regulation : Enhances LH and FSH release.
  • Neurotransmission : Modulates neuronal excitability without altering behavior.
  • Immunology : Inhibits pro-inflammatory cytokine secretion.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Cyclosomatostatin’s receptor affinity and antagonistic activity?

this compound’s receptor affinity can be quantified using competitive binding assays with radiolabeled somatostatin analogs (e.g., in SST-R2a, SST-R3a, SST-R5b, and SST-R3b subtypes). Dose-response curves should be generated to calculate EC50/IC50 values, with careful attention to assay conditions (e.g., temperature, buffer composition, and cell line selection). For example, this compound exhibits EC50 values ranging from 0.10 ± 0.001 nM (SST-R3a) to 188.90 ± 4.34 nM (SST-R2a), highlighting subtype-specific variability . Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to account for biological and technical variability .

Q. How does this compound’s structural stability influence its experimental applications?

this compound’s cyclic tetrapeptide structure enhances stability against proteolytic degradation compared to linear analogs. For in vitro studies, maintain stock solutions at -20°C in anhydrous DMSO or PBS to prevent hydrolysis. Characterize purity (>95%) via HPLC or mass spectrometry before use, as impurities may confound receptor binding assays . Structural rigidity also impacts its binding kinetics, requiring molecular dynamics simulations to model receptor interactions .

Q. What are standard protocols for evaluating this compound’s anti-proliferative effects in cancer models?

Use colorectal cancer (CRC) cell lines (e.g., HCT116 or SW480) to assess this compound’s inhibition of SSTR1 signaling. Key endpoints include:

  • ALDH+ cell population reduction : Quantify via flow cytometry with ALDEFLUOR assays.
  • Sphere formation assays : Culture cells in ultra-low attachment plates with growth factors; measure sphere size and count after 7–14 days . Normalize data to vehicle controls and validate with siRNA-mediated SSTR1 knockdown to confirm target specificity .

Advanced Research Questions

Q. How can researchers reconcile conflicting EC50/IC50 values for this compound across studies?

Discrepancies in potency values (e.g., EC50 = 0.10 nM for SST-R3a vs. 46.21 nM for SST-R3b) may arise from:

  • Receptor isoform expression levels : Use qPCR or Western blot to verify receptor density in cell models.
  • Assay conditions : Standardize incubation times (e.g., 60 min at 37°C) and buffer ionic strength to minimize variability .
  • Data normalization : Express results as % inhibition relative to a reference agonist (e.g., Octreotide) to enable cross-study comparisons .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

this compound’s short half-life in vivo necessitates formulation adjustments:

  • Encapsulation : Use liposomal carriers or PEGylation to prolong circulation time.
  • Dosing regimens : Administer via continuous infusion (e.g., osmotic pumps) rather than bolus injections to maintain stable plasma levels. Monitor tissue distribution via fluorescence tagging or LC-MS/MS to validate target engagement in animal models .

Q. How can researchers integrate this compound findings into broader mechanistic studies of somatostatin signaling?

Combine this compound with agonists (e.g., Octreotide) in dual-ligand experiments to map allosteric modulation or biased signaling pathways. For example:

  • cAMP inhibition assays : Compare this compound’s antagonism of SST-R1-mediated cAMP reduction against agonist effects.
  • β-arrestin recruitment : Use BRET or FRET-based biosensors to quantify pathway-specific activity . Cross-reference results with transcriptomic datasets (e.g., RNA-seq of treated cells) to identify downstream effectors .

Q. Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?

Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC50/IC50 values and assess goodness-of-fit (R² > 0.95). For multiplexed assays (e.g., receptor subtype comparisons), apply false discovery rate (FDR) correction to mitigate Type I errors .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Require certificates of analysis (CoA) from suppliers detailing purity (>95%), endotoxin levels, and mass spectrometry validation. For in-house synthesis, follow protocols from :

  • Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with orthogonal protecting groups.
  • Cyclization : Employ HATU/HOAt for backbone amide formation, followed by HPLC purification. Characterize each batch via NMR and circular dichroism to confirm structural integrity .

Eigenschaften

IUPAC Name

(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVHQZYJGWGAKN-ZUWUZHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901004468
Record name 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901004468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84211-54-1
Record name Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901004468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclosomatostatin
Cyclosomatostatin
Cyclosomatostatin
Cyclosomatostatin
Cyclosomatostatin
Cyclosomatostatin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.